[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with a complex structure that includes a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of complex organic molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Medicine
In medicinal chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with nucleophiles through the bromomethyl group. This interaction leads to the formation of covalent bonds, which can modify the structure and function of target molecules. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
- 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone
Uniqueness
Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s size and electronegativity influence the compound’s behavior, making it a valuable intermediate in synthetic chemistry.
Biological Activity
The compound 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , also known as 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone, is an organic molecule characterized by a unique structure that includes an epoxide (oxirane) ring, a bromomethyl group, and a phenyl ketone moiety. Its molecular formula is C16H13BrO2, indicating the presence of bromine, oxygen, and multiple carbon and hydrogen atoms. The combination of these functional groups contributes to its potential biological activities.
The reactivity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can be attributed to its epoxide and carbonyl moieties. The epoxide can undergo nucleophilic ring-opening reactions, leading to the formation of diols or other derivatives depending on the nucleophile involved. Additionally, the carbonyl group can participate in various reactions such as:
- Nucleophilic addition
- Aldol condensation
- Michael addition
These reactions are significant for modifying the compound's structure to enhance its properties or biological activities.
Biological Activity
The biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone has not been extensively documented in the literature; however, compounds with similar structures often exhibit various pharmacological effects, including:
- Antimicrobial Activity : Many epoxide-containing compounds have shown effectiveness against bacterial and fungal pathogens. The presence of bromine can enhance bioactivity by increasing lipophilicity, potentially improving membrane permeability.
- Anticancer Properties : Similar compounds have been studied for their anticancer effects due to their ability to interact with biological macromolecules such as proteins and nucleic acids.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . The following table summarizes several compounds with structural similarities and their notable activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
1. 2-Methyl-6-phenylnaphthalene | Naphthalene core with methyl/phenyl | Anticancer, antimicrobial |
2. Benzyl 4-bromobenzoate | Benzene rings with bromine | Antimicrobial |
3. 1-Bromo-2-methylphenol | Bromine on methyl-substituted phenol | Antioxidant, anti-inflammatory |
4. Epoxycyclohexane | Epoxide structure without aromaticity | Industrial applications |
This comparison highlights the unique structural features and potential applications of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , setting it apart from similar compounds while underscoring its significance in research and industry.
Case Studies and Research Findings
Research on structurally related compounds indicates that the presence of an epoxide ring can lead to cytotoxic effects through mechanisms such as:
- Interaction with Cellular Targets : Studies have shown that epoxides can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.
- Enzymatic Reactions : The compound may interact with enzymes such as epoxide hydrolases, which are involved in the metabolism of epoxides. These interactions can influence drug metabolism and toxicity profiles.
Future Directions
Further studies are needed to explore the specific biological activities of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . Potential research avenues include:
- In vitro and In vivo Studies : Assessing the compound's antimicrobial and anticancer properties through laboratory experiments.
- Mechanistic Studies : Investigating how the compound interacts with biological macromolecules using techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy.
Properties
CAS No. |
23265-28-3 |
---|---|
Molecular Formula |
C16H13BrO2 |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
PNXBIYWYSDILPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.